5-Methyl-1,3-benzoxazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 5-Methyl-1,3-benzoxazol-2-amine, such as 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine, involves mild protocols under solvent-free conditions, highlighting the efficiency and environmental friendliness of the synthesis process. These methods emphasize simple work-up techniques, good yield, and the use of green reagents (Paveendra & Vagdevi, 2023).
Molecular Structure Analysis
Structural analysis of benzoxazole derivatives reveals diverse conformations and interactions. For instance, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine compounds exhibit different conformers and tautomers, with their stability and interactions investigated through ab initio calculations and X-ray diffraction analyses (Téllez et al., 2013).
Chemical Reactions and Properties
Benzoxazoles participate in various chemical reactions, offering a platform for generating novel compounds. An example includes the electrochemically promoted C-N bond formation from acetylenic amines and CO2, leading to the synthesis of 5-methylene-1,3-oxazolidin-2-ones under conditions that avoid harmful chemicals and catalysts (Feroci et al., 2005).
Scientific Research Applications
Antimicrobial Activities
5-Methyl-1,3-benzoxazol-2-amine has been utilized in the synthesis of novel antimicrobial agents. For instance, Bektaş et al. (2007) synthesized derivatives including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, which showed good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Murty et al. (2011) synthesized cyclic amine-containing benzoxazole and benzoxazolone derivatives, some of which demonstrated notable antibacterial and antifungal activity (Murty et al., 2011).
Structural Analysis and Coordination Compounds
Téllez et al. (2013) synthesized a novel compound featuring 5-Methyl-1,3-benzoxazol-2-amine and analyzed its structural properties and coordination compounds, showcasing its potential in complex molecule synthesis and characterization (Téllez et al., 2013).
Anticancer Agents
The compound has also been studied for its potential in anticancer therapy. Murty et al. (2011) explored benzoxazole derivatives as potent anticancer agents, highlighting the influence of substitution in the benzoxazole motif on cytotoxic effects toward cancer cells (Murty et al., 2011).
Chemical Synthesis and Reactions
5-Methyl-1,3-benzoxazol-2-amine plays a significant role in various chemical reactions and syntheses. For example, Lahm and Opatz (2014) found the benzoxazol-2-yl- substituent to be an effective activating and directing group in alkylation reactions (Lahm & Opatz, 2014). Additionally, Gao et al. (2014) developed an electrochemically promoted coupling of benzoxazoles and amines, which simplifies the synthesis of 2-aminobenzoxazoles (Gao et al., 2014).
Electronic and Optical Materials
In the field of electronic and optical materials, Toiserkani (2011) synthesized novel aromatic poly(ether-imide) with benzoxazole pendent groups, demonstrating the compound's utility in developing high-performance polymers with specific electronic properties (Toiserkani, 2011).
Future Directions
Benzoxazole derivatives, including “5-Methyl-1,3-benzoxazol-2-amine”, have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future directions in this field could involve the development of new synthetic strategies and the exploration of their potential biological activities.
properties
IUPAC Name |
5-methyl-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWCNPTXYLRLIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214037 | |
Record name | Benzoxazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3-benzoxazol-2-amine | |
CAS RN |
64037-15-6 | |
Record name | Benzoxazole, 2-amino-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64037-15-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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